![molecular formula C20H24N4O3 B5479056 N~2~-acetyl-N~1~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}serinamide](/img/structure/B5479056.png)
N~2~-acetyl-N~1~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~2~-acetyl-N~1~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}serinamide” is a complex organic compound. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound . It also has a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and pyridine rings are aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoquinoline and pyridine rings. These structures can participate in electrophilic aromatic substitution reactions . The amide group could also undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with isoquinoline and pyridine structures are stable and have relatively high melting and boiling points due to the presence of aromatic rings .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-acetamido-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(26)23-18(13-25)20(27)22-11-16-7-4-9-21-19(16)24-10-8-15-5-2-3-6-17(15)12-24/h2-7,9,18,25H,8,10-13H2,1H3,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNKDLCJIFFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=C(N=CC=C1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
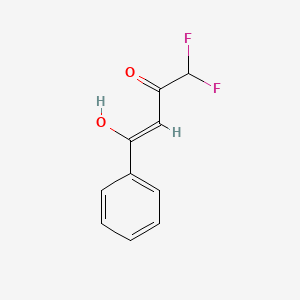
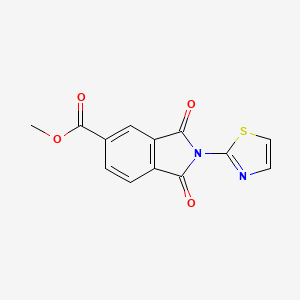
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5478987.png)
![methyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5478994.png)
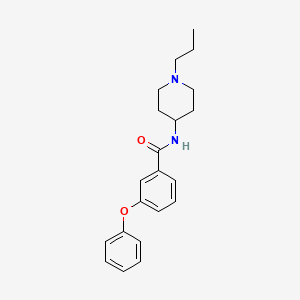
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5479004.png)
![7-(2-furoyl)-2-methyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5479010.png)
![2-amino-6-methyl-4-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5479012.png)
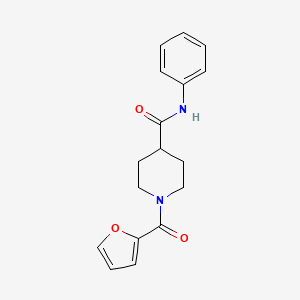
![ethyl 2-[(2-chlorobenzoyl)amino]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,3,3-trifluoroalaninate](/img/structure/B5479044.png)
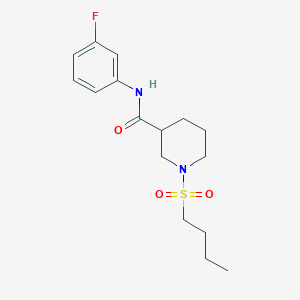
![4-[(2-cyclohexyl-5-pyrimidinyl)methyl]-N-isobutyl-N-methyl-2-morpholinecarboxamide](/img/structure/B5479051.png)
![2-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B5479071.png)
![7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5479073.png)
